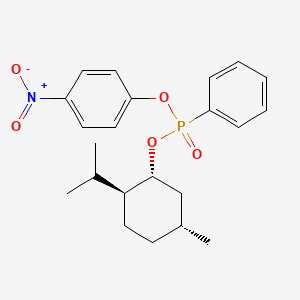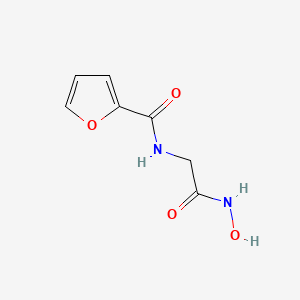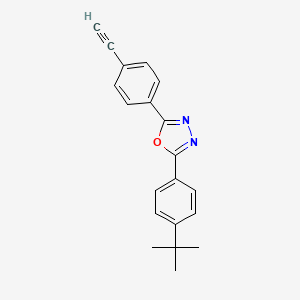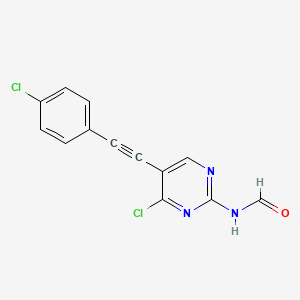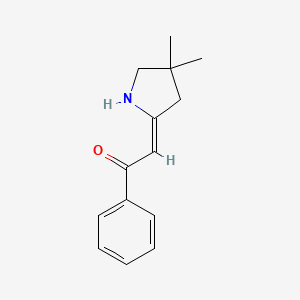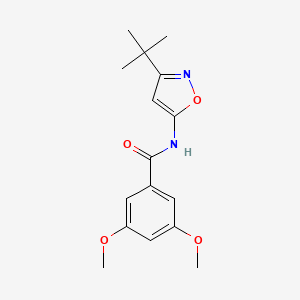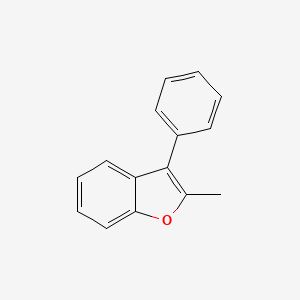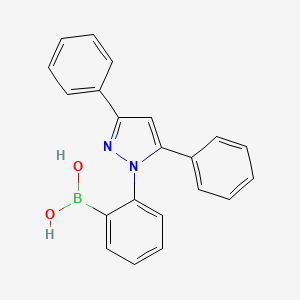
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with phenyl groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with acetophenone in the presence of an acid catalyst. This reaction forms 3,5-diphenyl-1H-pyrazole.
Borylation: The 3,5-diphenyl-1H-pyrazole is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This step introduces the boronic acid functionality at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base, forming a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the phenyl groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and an aryl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Reduced Pyrazoles: Formed through reduction reactions.
科学的研究の応用
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.
Bioanalytical Chemistry: Employed in the design of sensors and probes for detecting biological molecules.
作用機序
The mechanism of action of (2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid depends on its specific application:
In Organic Synthesis: Acts as a nucleophile in coupling reactions, facilitating the formation of carbon-carbon bonds.
In Medicinal Chemistry: Interacts with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
In Materials Science: Contributes to the electronic and optical properties of materials through its structural and electronic characteristics.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the pyrazole ring and phenyl substitutions, making it less versatile in certain applications.
(2-Phenyl-1H-pyrazol-1-yl)phenylboronic Acid: Similar structure but with fewer phenyl substitutions, potentially affecting its reactivity and properties.
Uniqueness
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to its combination of a boronic acid group with a highly substituted pyrazole ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
特性
CAS番号 |
922730-47-0 |
|---|---|
分子式 |
C21H17BN2O2 |
分子量 |
340.2 g/mol |
IUPAC名 |
[2-(3,5-diphenylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C21H17BN2O2/c25-22(26)18-13-7-8-14-20(18)24-21(17-11-5-2-6-12-17)15-19(23-24)16-9-3-1-4-10-16/h1-15,25-26H |
InChIキー |
RQYREUSJGZXTID-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol](/img/structure/B15210641.png)
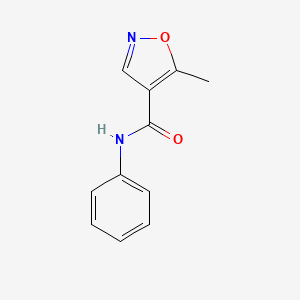
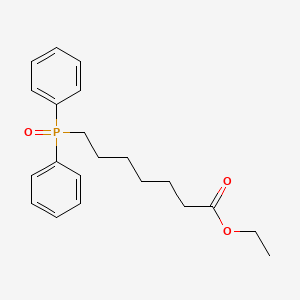
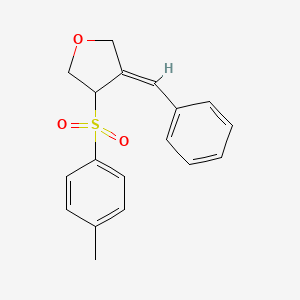
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one](/img/structure/B15210668.png)
